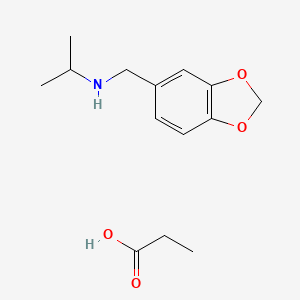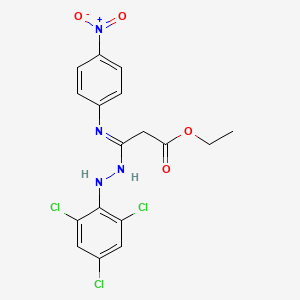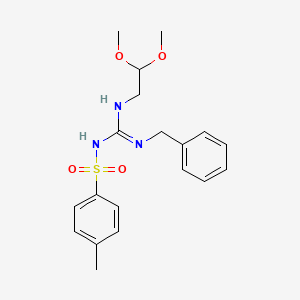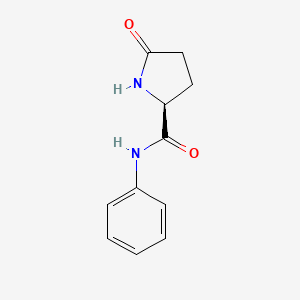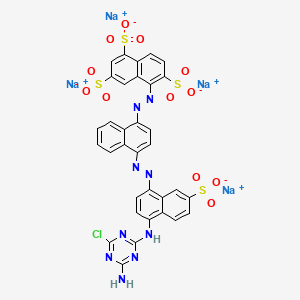
1,3,6-Naphthalenetrisulfonic acid, 5-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6-Naphthalenetrisulfonic acid, 5-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industries. The compound’s structure includes multiple sulfonic acid groups, which enhance its solubility in water, making it suitable for aqueous applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Naphthalenetrisulfonic acid, 5-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt involves several steps. The process typically starts with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by diazotization and coupling reactions to form the azo linkages.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction temperatures are crucial to achieving efficient production. The final product is usually purified through crystallization or filtration techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
1,3,6-Naphthalenetrisulfonic acid, 5-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The triazinylamino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted triazinyl compounds. These products are often used as intermediates in the synthesis of dyes and pigments .
Scientific Research Applications
1,3,6-Naphthalenetrisulfonic acid, 5-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex dyes and pigments.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the production of textiles, paper, and leather as a dye.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable azo linkages and sulfonic acid groups. These functional groups interact with various substrates, leading to the formation of colored complexes. The triazinylamino groups enhance the compound’s reactivity, allowing it to participate in substitution reactions that modify its properties .
Comparison with Similar Compounds
Similar Compounds
- 1,3,6-Naphthalenetrisulfonic acid, 7-2-(aminocarbonyl)amino-4-4-chloro-6-(2-sulfoethyl)amino-1,3,5-triazin-2-ylaminophenylazo-, tetrasodium salt
- 1,3,6-Naphthalenetrisulfonic acid, 7-2-(aminocarbonyl)amino-4-4-5-amino-4-sulfo-2-4-2-(sulfooxy)ethylsulfonylphenylazophenylamino-6-chloro-1,3,5-triazin-2-ylaminophenylazo-, sodium salt .
Uniqueness
The uniqueness of 1,3,6-Naphthalenetrisulfonic acid, 5-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt lies in its specific substitution pattern and the presence of multiple functional groups. This combination of features provides it with unique reactivity and solubility properties, making it highly valuable in various applications .
Properties
CAS No. |
70224-59-8 |
|---|---|
Molecular Formula |
C33H18ClN9Na4O12S4 |
Molecular Weight |
988.2 g/mol |
IUPAC Name |
tetrasodium;5-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C33H22ClN9O12S4.4Na/c34-31-37-32(35)39-33(38-31)36-24-8-9-27(22-13-16(56(44,45)46)5-6-20(22)24)41-40-25-10-11-26(19-4-2-1-3-18(19)25)42-43-30-23-14-17(57(47,48)49)15-29(59(53,54)55)21(23)7-12-28(30)58(50,51)52;;;;/h1-15H,(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H3,35,36,37,38,39);;;;/q;4*+1/p-4 |
InChI Key |
WIKKVJZSTLARBZ-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=CC4=C3C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C6C=C(C=CC6=C(C=C5)NC7=NC(=NC(=N7)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


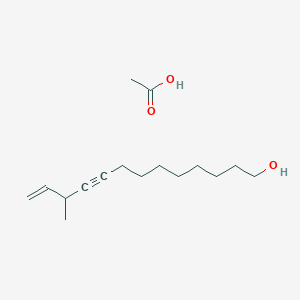
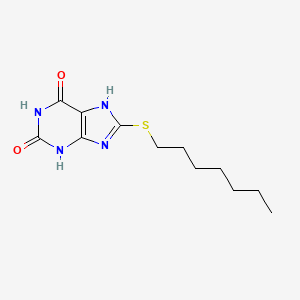
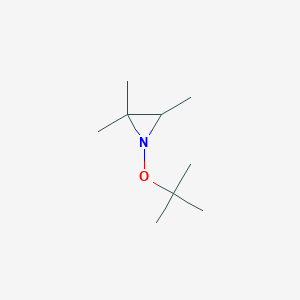
![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)
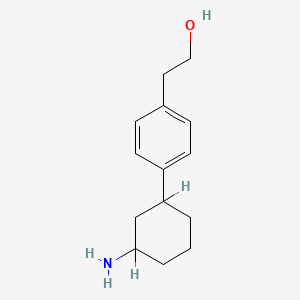

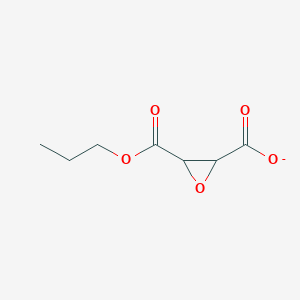
![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)

